
Oleic acid, diisopropanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleic acid, diisopropanolamine salt, is a chemical compound formed by the reaction of oleic acid with diisopropanolamine. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Diisopropanolamine is an organic compound used as an emulsifier, stabilizer, and chemical intermediate. The resulting salt combines the properties of both components, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, diisopropanolamine salt, typically involves the neutralization reaction between oleic acid and diisopropanolamine. The reaction can be represented as follows:
C18H34O2+C6H15NO2→C18H33O2NC6H15O2+H2O
In this reaction, oleic acid (C₁₈H₃₄O₂) reacts with diisopropanolamine (C₆H₁₅NO₂) to form the salt and water. The reaction is typically carried out at room temperature with stirring to ensure complete mixing and reaction of the components.
Industrial Production Methods
In industrial settings, the production of this compound, involves similar principles but on a larger scale. The process may include:
Mixing: Oleic acid and diisopropanolamine are mixed in the desired stoichiometric ratio.
Reaction: The mixture is allowed to react at controlled temperatures, often with continuous stirring.
Purification: The resulting product is purified to remove any unreacted starting materials and by-products. This may involve filtration, washing, and drying steps.
Análisis De Reacciones Químicas
Types of Reactions
Oleic acid, diisopropanolamine salt, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The salt can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH
Propiedades
Número CAS |
38618-12-1 |
|---|---|
Fórmula molecular |
C18H34O2.C6H15NO2 C24H49NO4 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |
Clave InChI |
QZNJFNVUPYDXHR-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

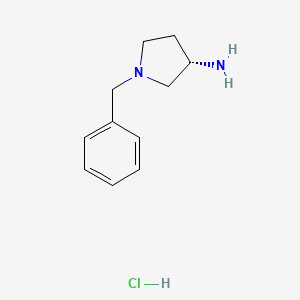

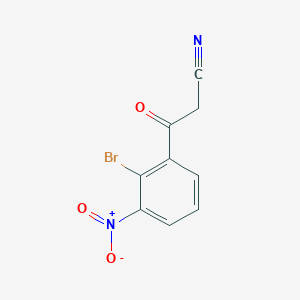
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
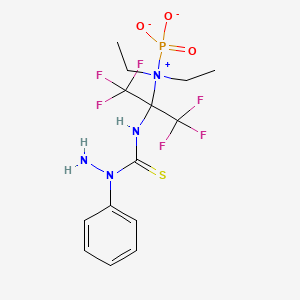

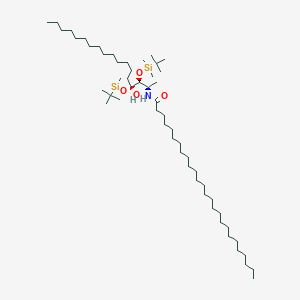
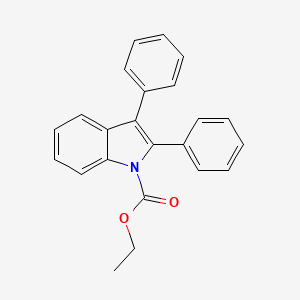


![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)
